2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
Description
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide integrates a triazole core substituted with a methyl group at position 4 and an indole moiety at position 5, connected via a sulfur atom to an acetamide group. The acetamide is further substituted with a 3-chloro-4-methylphenyl group, enhancing lipophilicity and steric bulk . This structural framework is analogous to bioactive triazole derivatives reported for antimicrobial, anticancer, and anti-inflammatory applications . The indole moiety, a common pharmacophore in drug design, likely enhances binding to biological targets such as enzymes or receptors, while the chloro-methylphenyl group may improve metabolic stability .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-12-7-8-13(9-16(12)21)23-18(27)11-28-20-25-24-19(26(20)2)15-10-22-17-6-4-3-5-14(15)17/h3-10,22H,11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADBJIOISBZYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Indole Attachment: The indole moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a suitable thiol compound.
Acetamide Formation: The final step involves the acylation of the amine group with 3-chloro-4-methylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole and triazole rings can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups like the acetamide.
Substitution: The chloro group in the phenyl ring can be substituted with various nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidized derivatives of the indole and triazole rings.
Reduction: Reduced forms of the acetamide or other functional groups.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
Based on the search results, here's a detailed overview of the applications of the compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-acetylphenyl)acetamide:
Overview
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-acetylphenyl)acetamide is a research compound with the molecular formula C21H19N5O2S and a molecular weight of 405.48. It is a hybrid molecule that combines the properties of an indole moiety and a triazole ring. The inclusion of a thioether linkage enhances its solubility and bioactivity, while the acetylphenyl group potentially increases lipophilicity and cellular uptake.
The compound exhibits a range of biological activities, making it a useful research tool:
Antibacterial Activity
Triazole structures have antibacterial properties. Derivatives with triazole rings have demonstrated activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Triazole derivative 1 | 0.25 | MRSA |
| Triazole derivative 2 | 0.5 | E. coli |
| Triazole derivative 3 | 1.0 | Bacillus subtilis |
Antifungal Activity
Triazole derivatives have shown antifungal efficacy. Compounds evaluated against Candida albicans exhibited MIC values comparable to standard antifungal agents.
Anticancer Activity
Triazole derivatives can inhibit cancer cell proliferation. In vitro assays indicated that certain derivatives significantly reduced the viability of cancer cell lines, suggesting their potential as anticancer agents.
The biological activities of this compound can be attributed to:
- Inhibition of Enzymes : The triazole moiety can inhibit enzymes involved in bacterial and fungal cell wall synthesis.
- Interference with Nucleic Acid Synthesis : Indole derivatives may disrupt nucleic acid synthesis in cancer cells.
- Molecular Docking Studies : These studies suggest strong binding affinities to target proteins involved in cancer progression and microbial resistance mechanisms.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole rings can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The compound can be synthesized via copper-catalyzed cycloaddition (as in ) or nucleophilic substitution (), with indole introduction demanding precise reaction conditions .
- Activity Predictions : Based on structural analogs, the compound is expected to exhibit superior antimicrobial activity over furan-triazole derivatives () and comparable NLO properties to bromophenyl analogs () .
- Limitations : Lack of direct experimental data for the target compound necessitates validation of predicted activities through in vitro assays.
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a hybrid molecule that combines the pharmacologically active indole and triazole moieties. This structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial treatments. This article summarizes the synthesis, biological evaluations, and mechanistic insights associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate indole and triazole derivatives. The general synthetic pathway includes:
- Formation of Triazole : The initial step often involves the reaction of 1H-indole with a suitable triazole precursor.
- Thioether Formation : The introduction of a thioether linkage between the triazole and an acetamide moiety.
- Chloromethylation : The incorporation of a chloro-substituent on the aromatic ring enhances biological activity.
The final product is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have reported that similar indole-triazole hybrids exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the range of 0.34 to 0.86 μM against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines . The mechanism of action often involves apoptosis induction and cell cycle arrest at specific phases (G2/M phase).
Antimicrobial Activity
The compound's triazole component is associated with antimicrobial properties. Research indicates that derivatives containing triazoles demonstrate activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar scaffolds have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with increasing concentrations leading to larger zones of inhibition .
Mechanistic Insights
The biological mechanisms underlying the activities of this compound can be summarized as follows:
- Apoptosis Induction : Indole derivatives are known to activate apoptotic pathways through modulation of Bcl-2 family proteins and caspase activation.
- Cell Cycle Arrest : Compounds have been observed to halt cell division, particularly at the G2/M checkpoint, which is crucial for cancer therapy .
- Dual Enzyme Inhibition : Some derivatives exhibit dual inhibition of key enzymes involved in cancer progression, such as EGFR and PARP-1, enhancing their therapeutic potential .
Case Studies
A recent study synthesized several indolyl-triazole hybrids and evaluated their anticancer properties. Notably, compound 13b demonstrated an IC50 value of 0.32 μM against HepG2 liver cancer cells while also inducing apoptosis through PARP cleavage . In another investigation focusing on antimicrobial properties, several synthesized compounds were tested against a panel of bacterial strains, revealing promising antibacterial activity with varying degrees of effectiveness .
Summary Table of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.34 | Apoptosis induction |
| Anticancer | HT-29 | 0.86 | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | - | Zone of inhibition observed |
| Antimicrobial | Escherichia coli | - | Zone of inhibition observed |
Q & A
Q. How are anti-exudative or anticancer activities assayed experimentally?
- Methodological Answer :
- Anti-exudative : Carrageenan-induced paw edema in rats, measuring volume reduction at 50 mg/kg doses.
- Anticancer : MTT assay on MCF-7 cells (IC50 ≤ 10 µM indicates high potency). Include positive controls (e.g., doxorubicin) and validate via Western blot for apoptosis markers (caspase-3, Bcl-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
